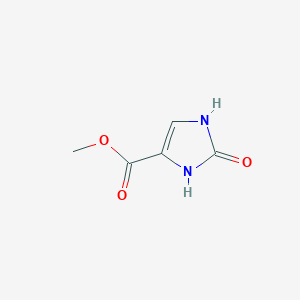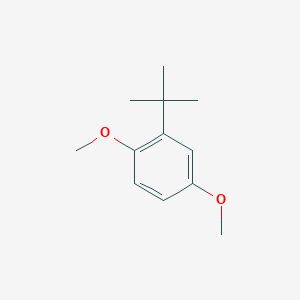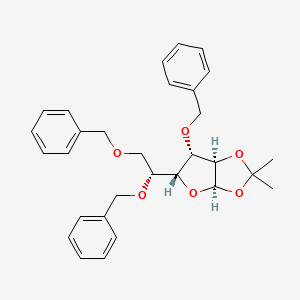
1,2-O-ISOPROPYLIDENE-3,5,6-TRI-O-BENZYL-ALPHA-D-GLUCOFURANOSE
Descripción general
Descripción
1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose is a chemical compound with the molecular formula C30H34O6 and a molecular weight of 490.59 g/mol . This compound is extensively used in the biomedical sector, particularly in the synthesis of glycosides and glycoconjugates, which are crucial for drug development and disease management.
Aplicaciones Científicas De Investigación
Agente Antitumoral y Antiproliferativo
Este compuesto ha mostrado promesa en la investigación del cáncer debido a sus actividades antitumorales y antiproliferativas . Se puede utilizar en el desarrollo de nuevos agentes quimioterapéuticos que se dirijan a células cancerosas específicas, lo que podría conducir a tratamientos con menos efectos secundarios en comparación con la quimioterapia tradicional.
Síntesis de Glucósidos y Glucoconjugados
Juega un papel crucial en la síntesis de glucósidos y glucoconjugados . Estas moléculas son esenciales para crear una variedad de sustancias bioactivas, incluidos antibióticos, medicamentos antivirales y vacunas, lo que contribuye significativamente al desarrollo de fármacos y el manejo de enfermedades.
Investigación Biomédica
El compuesto se utiliza ampliamente en la investigación biomédica para la síntesis de carbohidratos complejos . Estos carbohidratos sintetizados son vitales para comprender las estructuras y funciones de las membranas celulares, lo que puede conducir a avances en el tratamiento de diversas enfermedades.
Desarrollo de Fármacos
Debido a su complejidad estructural y versatilidad, este compuesto es un recurso valioso en el desarrollo de fármacos . Se puede utilizar para crear análogos de azúcares naturales que son integrales para el desarrollo de nuevos medicamentos.
Investigación y Análisis
En el ámbito de la educación científica y la investigación, este compuesto se utiliza con fines analíticos . Sirve como un material estándar o de referencia en cromatografía y espectrometría de masas, ayudando a la identificación y cuantificación de moléculas complejas.
Educación Química
Como sustancia con una estructura molecular intrincada, se utiliza con fines educativos en estudios químicos avanzados . Ayuda a los estudiantes e investigadores a comprender los principios de la estereoquímica y las interacciones moleculares.
Químicos de Laboratorio
Este compuesto es parte de los productos químicos de laboratorio utilizados para la investigación y el análisis profesionales . A menudo se emplea en procedimientos experimentales para estudiar reacciones químicas y propiedades de compuestos relacionados.
Ciencia de Materiales
En la ciencia de materiales, los derivados del compuesto se pueden utilizar para modificar las propiedades superficiales de los materiales . Esta aplicación es crucial para desarrollar nuevos materiales con características específicas, como mayor biocompatibilidad o mayor durabilidad.
Mecanismo De Acción
Target of Action
It is known that this compound can be used in cancer treatment as it exhibits antitumor and antiproliferative activity .
Mode of Action
Its antitumor and antiproliferative activity suggest that it may interact with cellular targets to inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Its antitumor and antiproliferative activity suggest that it may influence pathways related to cell growth and proliferation .
Result of Action
Its antitumor and antiproliferative activity suggest that it may induce changes at the molecular and cellular levels that inhibit the growth and proliferation of cancer cells .
Análisis Bioquímico
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 1,2-O-ISOPROPYLIDENE-3,5,6-TRI-O-BENZYL-ALPHA-D-GLUCOFURANOSE on cells and cellular processes are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose can be synthesized through a multi-step process. The starting material, D-glucose, undergoes protection of the hydroxyl groups
Propiedades
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(34-29(28)36-30)25(32-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPMTPOOMRPILB-XYPQWYOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968720 | |
| Record name | 3,5,6-Tri-O-benzyl-1,2-O-(1-methylethylidene)hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53928-30-6 | |
| Record name | 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)-α-D-glucofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53928-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053928306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6-Tri-O-benzyl-1,2-O-(1-methylethylidene)hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,6-tri-O-.benzyl-1,2-O-isopropylidene-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5,6-TRI-O-BENZYL-1,2-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J63MA3RV3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




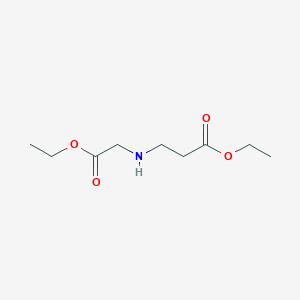

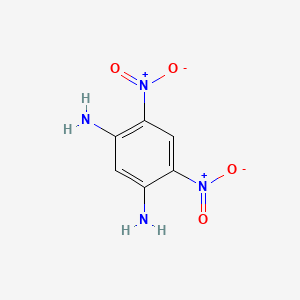

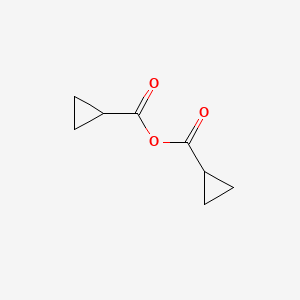
![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)


